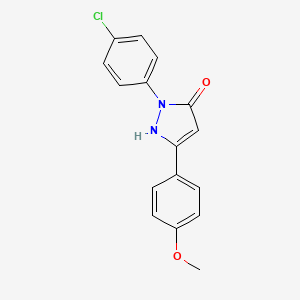
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol" is a derivative of pyrazole, a five-membered heterocyclic compound with two nitrogen atoms. The structure of this compound suggests the presence of both electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) groups, which could influence its chemical behavior and potential biological activity.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester . The identification of regioisomers can be challenging and may require single-crystal X-ray analysis for unambiguous structure determination. The synthesis of another related compound, 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline, was performed using a reflux method, which yielded a pale yellow powder with strong antioxidant and antibacterial activities .
Molecular Structure Analysis
Crystallographic studies are crucial for understanding the molecular structure of pyrazole derivatives. For instance, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using various spectroscopic techniques and quantum chemical methods, which showed good agreement between the optimized geometry and experimental data . Similarly, the molecular structure of 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone was elucidated, revealing hydrogen-bonded chains formed by C-H...O interactions .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be influenced by the substituents attached to the pyrazole ring. The presence of chlorophenyl and methoxyphenyl groups can affect the electron density and, consequently, the reactivity of the compound. The study of the title compound's chemical reactions was not directly provided, but related compounds have been synthesized through condensation/cyclisation reactions, as seen in the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole .
Physical and Chemical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are often determined experimentally. The chemical properties, including acidity, basicity, and reactivity, can be inferred from the molecular structure and substituents. The title compound's specific physical and chemical properties were not detailed, but related studies have discussed properties like hydrogen-bonded dimers and chains, as well as π-π stacking interactions, which can significantly affect the compound's stability and solubility .
Applications De Recherche Scientifique
1. Synthesis and Crystallography
- The compound 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol has been involved in the synthesis of related chemical structures. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid involves regiospecific processes, and the structure determination of these compounds is achieved through single-crystal X-ray analysis, highlighting the chemical's role in advanced crystallography and synthesis techniques (Kumarasinghe et al., 2009).
2. Molecular Docking and Computational Chemistry
- Research on molecules similar to 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol includes quantum chemical calculations, molecular docking, and analysis of non-covalent interactions. These studies provide insights into the compound's properties and potential biological activities (Viji et al., 2020).
3. Corrosion Protection and Material Science
- The compound plays a role in corrosion protection. Studies involving similar compounds show their effectiveness in inhibiting corrosion on metal surfaces, which is crucial for materials science and engineering applications (Paul et al., 2020).
4. Antimicrobial Activity
- Some derivatives of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol have been explored for their antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents (Patel et al., 2013).
5. Pharmaceutical Applications
- Although the direct application of this compound in pharmaceuticals is not detailed, related compounds show potential in drug development, particularly in the areas of anti-inflammatory and antimicrobial activities. This suggests that 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol might also have similar applications (Lokeshwari et al., 2017).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-14-8-2-11(3-9-14)15-10-16(20)19(18-15)13-6-4-12(17)5-7-13/h2-10,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUVRJHLLDCBKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)



![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)





